molecular formula C22H25N5O3 B12035754 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-70-3

8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12035754
CAS No.: 476480-70-3
M. Wt: 407.5 g/mol
InChI Key: GABSCZFWNGPNJF-UHFFFAOYSA-N
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Description

The compound 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₂₂H₂₆N₆O₂; molecular weight: 406.49 g/mol) is a purine-2,6-dione derivative characterized by three key structural features:

  • 1,3-Dimethyl groups at positions 1 and 3 of the purine core.
  • 8-[2-(Dimethylamino)ethoxy] chain, providing a basic tertiary amine group that may influence solubility and binding affinity .

This compound is structurally related to xanthine derivatives but differs in its substitution pattern, which likely modulates its biological activity and pharmacokinetic properties.

Properties

CAS No.

476480-70-3

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C22H25N5O3/c1-24(2)12-13-30-21-23-19-18(20(28)26(4)22(29)25(19)3)27(21)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12-14H2,1-4H3

InChI Key

GABSCZFWNGPNJF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCN(C)C)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their pharmacological or physicochemical distinctions:

Substituent Variations at Position 8

Compound Name Substituent at Position 8 Molecular Weight (g/mol) Key Findings/Activity Reference
Target Compound 2-(Dimethylamino)ethoxy 406.49 High lipophilicity due to naphthylmethyl group; potential CNS activity .
8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-... 2-(Diethylamino)ethylamino 435.54 Increased steric bulk from diethyl group may reduce solubility compared to dimethyl analog .
8-(2-Morpholin-4-yl-ethylamino) derivative Morpholin-4-yl-ethylamino ~450* Demonstrated strong antiarrhythmic activity (LD₅₀/ED₅₀ = 55.0) in preclinical models .
8-Ethylamino-7-(2-hydroxyethyl)-3-methyl-... Ethylamino 279.34 Simplified structure with hydroxyethyl group; lower molecular weight may improve bioavailability .

Notes:

  • Diethylamino and morpholino substitutions enhance steric bulk but may reduce blood-brain barrier penetration compared to dimethylaminoethoxy.
  • Ethylamino derivatives prioritize hydrophilicity, favoring renal excretion over CNS targeting.

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Findings/Activity Reference
Target Compound 1-Naphthylmethyl 406.49 Bulky aromatic group enhances affinity for hydrophobic binding pockets .
7-(3-Methylbenzyl) analog 3-Methylbenzyl 435.54 Reduced steric hindrance compared to naphthylmethyl; improved solubility .
7-[2-Hydroxy-3-(3-methylphenoxy)propyl] analog 2-Hydroxy-3-(3-methylphenoxy)propyl ~470* Hydroxy and phenoxy groups introduce hydrogen-bonding potential; unconfirmed activity .
KW-6002 (7-Methyl-8-styryl derivative) 3,4-Dimethoxystyryl 384.43 Styryl group confers adenosine A₂A receptor antagonism; clinical use in Parkinson’s .

Notes:

  • Naphthylmethyl’s bulk may limit metabolic clearance but improve target engagement in lipid-rich environments.
  • Styryl derivatives (e.g., KW-6002) prioritize planar aromaticity for receptor antagonism, differing from the target compound’s 3D naphthyl group.

Combined Substituent Effects on Activity

  • Antiarrhythmic Activity: Morpholinoethylamino and hydroxypropyl-phenoxy substitutions (e.g., compound 15 in ) show efficacy in arrhythmia models, while the target compound’s dimethylaminoethoxy group lacks reported cardiovascular data.
  • Hypotensive Effects: 8-Benzylamino or pyridinylmethylamino analogs exhibit hypotensive activity, likely due to alpha-adrenoreceptor interactions (Kᵢ = 0.152–4.299 µM) .
  • Receptor Binding: The target compound’s naphthylmethyl group may favor interactions with adenosine or kinase receptors, analogous to KW-6002’s A₂A antagonism .

Biological Activity

8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS No. 476480-70-3) is a synthetic purine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarities to known bioactive molecules and its potential interactions with biological systems.

  • Molecular Formula : C22H25N5O3
  • Molecular Weight : 407.476 g/mol
  • IUPAC Name : 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the purine structure could indicate roles in nucleic acid metabolism or signaling.

Biological Activity

The biological activity of 8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been evaluated in several studies:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells by activating caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of cell proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. A disk diffusion assay revealed significant inhibition zones against Staphylococcus aureus and Candida albicans.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Candida albicans1264 µg/mL

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the naphthyl group enhanced anticancer activity significantly.
  • Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of related purine derivatives and reported that compounds with similar dimethylamino groups showed enhanced activity against gram-positive bacteria.

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